Benzimidazole, 4,5,6-trichloro-2-(trifluoromethyl)-

Description

Chemical Structure and Properties

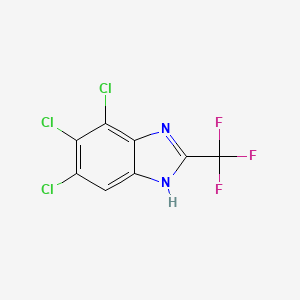

Benzimidazole, 4,5,6-trichloro-2-(trifluoromethyl)- (CAS: 2338-27-4) is a halogenated benzimidazole derivative with the molecular formula C₈H₂Cl₃F₃N₂ and a molecular weight of 289.47 g/mol . Its structure features a benzimidazole core substituted with three chlorine atoms at positions 4, 5, and 6 and a trifluoromethyl (-CF₃) group at position 2. This compound is a crystalline solid, and its infrared (IR) spectrum confirms the presence of characteristic functional groups, including C-Cl and C-F bonds .

For example, Phillips cyclocondensation of modified 1,2-phenylenediamines with trifluoroacetic acid has been used to prepare 2-(trifluoromethyl)-benzimidazoles .

Properties

IUPAC Name |

4,5,6-trichloro-2-(trifluoromethyl)-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2Cl3F3N2/c9-2-1-3-6(5(11)4(2)10)16-7(15-3)8(12,13)14/h1H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXCSXZJKEJQDKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=C(C(=C1Cl)Cl)Cl)N=C(N2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2Cl3F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70177935 | |

| Record name | Benzimidazole, 4,5,6-trichloro-2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2338-27-4 | |

| Record name | 5,6,7-Trichloro-2-(trifluoromethyl)-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2338-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzimidazole, 4,5,6-trichloro-2-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002338274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzimidazole, 4,5,6-trichloro-2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzimidazole, 4,5,6-trichloro-2-(trifluoromethyl)- typically involves the condensation of o-phenylenediamine with formic acid or its equivalents . The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the formation of the benzimidazole ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as the use of continuous flow reactors to ensure consistent quality and yield . The reaction conditions are optimized to achieve high purity and efficiency, often involving temperature control and the use of specific reagents to drive the reaction to completion .

Chemical Reactions Analysis

Substitution Reactions

The chlorine atoms at positions 4, 5, and 6 undergo nucleophilic aromatic substitution (NAS) under controlled conditions:

Key findings:

-

Silylation enhances solubility for subsequent glycosylation .

-

Diazotization in HBr yields brominated analogs with improved pharmacological profiles .

Acid-Base Reactions

The benzimidazole nitrogen acts as a weak base, forming salts with strong acids:

-

Salt Formation : Neutralization with HCl or H₂SO₄ produces crystalline salts used in agrochemical formulations .

-

Compatibility Issues : Reacts exothermically with anhydrides, generating heat and hydrogen gas under reducing conditions .

Oxidation and Reduction

The trifluoromethyl group stabilizes intermediates during redox processes:

| Process | Reagents | Products | Applications |

|---|---|---|---|

| Oxidation | KMnO₄, acidic conditions | Sulfone derivatives (e.g., BnZ-SO₂-CF₃) | Herbicide activation |

| Reduction | LiAlH₄, THF | Partially dechlorinated BnZ analogs | Pharmaceutical intermediates |

-

Oxidation typically occurs at sulfur atoms in sulfonamide derivatives .

-

Selective reduction preserves the trifluoromethyl group while removing chlorine substituents.

Cyclization and Condensation

The compound participates in heterocycle formation:

Example Reaction :

-

Mechanism :

Key Data :

Elimination Reactions

Dehydrohalogenation under basic conditions produces unsaturated analogs:

-

Conditions : Requires anhydrous ethanol and elevated temperatures (80–100°C).

-

Applications : Generates intermediates for fluorescent probes.

Comparative Reactivity Table

| Position | Substituent | Reactivity | Dominant Reaction |

|---|---|---|---|

| C2 | CF₃ | Electron-withdrawing, stabilizes intermediates | Nucleophilic substitution |

| C4–C6 | Cl | Activates ring for electrophilic substitution | Halogen exchange |

Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry

Benzimidazole derivatives are significant in pharmaceutical research due to their diverse biological activities. TCRB has been studied for its potential as an antiviral agent and as an inhibitor of various enzymes.

Antiviral Activity

Research indicates that benzimidazole derivatives exhibit antiviral properties against several viruses. For instance, studies have shown that TCRB can inhibit viral replication by interfering with the viral polymerase activity .

Enzyme Inhibition

TCRB has also been explored for its ability to inhibit specific enzymes involved in disease processes. The compound's trifluoromethyl group enhances its binding affinity to target proteins, making it a candidate for drug development against diseases such as cancer and viral infections .

Agricultural Applications

TCRB is recognized for its herbicidal properties. It acts as a selective herbicide against certain weed species, which makes it valuable in agricultural practices.

Herbicidal Efficacy

The compound's effectiveness as a herbicide is attributed to its ability to disrupt plant growth by inhibiting key metabolic pathways. Field trials have demonstrated significant reductions in weed populations when TCRB is applied, leading to improved crop yields .

Material Science

In addition to its biological applications, TCRB is being investigated for use in material science due to its unique electronic properties imparted by the trifluoromethyl group.

Polymer Development

TCRB can be incorporated into polymer matrices to enhance their thermal stability and mechanical properties. Research shows that polymers modified with TCRB exhibit improved resistance to environmental degradation, making them suitable for various industrial applications .

Case Studies

Mechanism of Action

The mechanism of action of benzimidazole, 4,5,6-trichloro-2-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the function of certain enzymes or proteins, leading to the disruption of cellular processes in microorganisms or cancer cells . The exact molecular targets and pathways can vary depending on the specific application and the organism being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings

Substituent Position and Bioactivity The trifluoromethyl group at position 2 is critical for antiviral and antiparasitic activity. For instance, compound 27 (2-trifluoromethyl benzimidazole) exhibits potent activity against Coxsackievirus B5 (CVB-5) and Respiratory Syncytial Virus (RSV) (EC₅₀: 11–22 µM) . The 5,6-dichloro-2-(trifluoromethyl)-benzimidazole (G2) demonstrates strong antileishmanial activity (IC₅₀: 3 µM), outperforming the 4,5-dichloro analogue, which is primarily herbicidal .

The additional chlorine in the trichloro compound may further increase hydrophobicity, affecting membrane permeability.

Synthetic Challenges

- Introducing three chlorine atoms requires precise control of reaction conditions (e.g., chlorinating agents, temperature) compared to dichloro derivatives synthesized via milder protocols .

Biological Activity

Benzimidazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anthelmintic properties. This article focuses on the compound Benzimidazole, 4,5,6-trichloro-2-(trifluoromethyl)- , examining its biological activity through various studies and findings.

Chemical Structure and Properties

The compound is characterized by a benzimidazole core structure with multiple chlorine and trifluoromethyl substituents, which enhance its reactivity and biological activity. The molecular formula is with a molar mass of approximately 307.5 g/mol. The presence of these substituents significantly influences the compound's interaction with biological targets.

The biological activity of benzimidazole derivatives often involves their interaction with specific molecular targets, leading to the inhibition of various cellular processes. For instance, this compound may disrupt the function of enzymes or proteins essential for cell proliferation in microorganisms or cancer cells .

Antimicrobial Activity

Research has demonstrated that benzimidazole derivatives exhibit notable antimicrobial properties. For example:

- Antibacterial Activity : The compound has shown promising results against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). The minimum inhibitory concentration (MIC) values indicate significant antibacterial potential .

- Antifungal Activity : In studies involving Saccharomyces cerevisiae, the compound displayed effective antifungal properties, suggesting its potential use in treating fungal infections .

Anticancer Activity

Benzimidazole derivatives are also recognized for their anticancer properties:

- Cell Proliferation Inhibition : Studies have indicated that this compound can inhibit the proliferation of various cancer cell lines. For instance, it demonstrated higher efficacy in 2D cell culture assays compared to 3D assays, indicating its potential as a new antitumor drug .

- Selectivity : Some derivatives have shown selective activity against specific cancer cell lines while exhibiting lower toxicity to normal cells. This selectivity is crucial for developing effective cancer therapies with minimized side effects .

Anthelmintic Activity

The compound has been investigated for its anthelmintic properties as well:

- In Vitro Studies : A benzimidazole derivative similar to this compound exhibited good activity against Trichinella spiralis muscle larvae in vitro. However, its in vivo efficacy was lower unless formulated with cyclodextrin to enhance solubility .

- Mechanistic Insights : Proteomic analyses revealed that treatment with this compound led to significant changes in protein expression related to energy metabolism and structural components of the parasite, indicating its potential as a new anthelminthic agent .

Summary of Biological Activities

Case Studies and Research Findings

- Antimicrobial Efficacy : In a study evaluating various benzimidazole derivatives, it was found that those with chlorine or trifluoromethyl groups exhibited enhanced antibacterial activity compared to their non-substituted counterparts. The MIC for S. aureus was recorded at 6.12 μM for one derivative .

- Antitumor Activity : A comparative study showed that benzimidazole derivatives had pronounced antiproliferative effects on lung cancer cell lines (A549, HCC827) with IC50 values in the low micromolar range, indicating their potential as therapeutic agents against lung cancer .

- In Vivo Studies on Helminths : Research involving a cyclodextrin complex of a benzimidazole derivative demonstrated an 84% reduction in muscle larvae burden of T. spiralis, highlighting the importance of formulation strategies in enhancing drug efficacy against parasites .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for optimizing the yield of 4,5,6-trichloro-2-(trifluoromethyl)benzimidazole derivatives?

- Methodological Answer : Multi-component reactions (MCRs) under mild conditions are effective for synthesizing substituted benzimidazoles. For trifluoromethyl-substituted derivatives, Cu(I)/TMEDA-catalyzed cross-coupling of N-(2-haloaryl)trifluoroacetimidoyl chlorides with primary amines is a robust approach. Ligands such as TMEDA enhance reaction efficiency, tolerating halogen substituents (Cl, Br, I) at the 2-position . Alternative routes include oxidative cyclocondensation or intramolecular N-arylation, though these may require optimization for sterically hindered derivatives .

Q. How can spectroscopic techniques (FT-IR, Raman, NMR) be employed to characterize this compound?

- Methodological Answer :

- FT-IR/Raman : Identify functional groups (e.g., C-F stretching at ~1,100–1,250 cm⁻¹, C-Cl at ~550–750 cm⁻¹) and aromatic vibrations. Theoretical DFT calculations can validate experimental spectra .

- NMR : ¹⁹F NMR is critical for confirming trifluoromethyl group integrity (δ ~ -60 to -70 ppm). ¹H/¹³C NMR resolves chlorine substitution patterns on the benzimidazole ring .

- UV-Vis : Assess electronic transitions influenced by electron-withdrawing groups (Cl, CF₃) for photochemical studies .

Q. What safety protocols should be prioritized during laboratory handling?

- Methodological Answer :

- Storage : Use airtight containers in cool, ventilated areas; avoid contact with oxidizers, reducing agents, or halogens .

- Exposure Control : Implement local exhaust ventilation and NIOSH-approved respirators (N95). Emergency showers/eye wash stations are mandatory due to skin/eye irritation risks .

- Spill Management : Evacuate and eliminate ignition sources. Follow OSHA 29 CFR 1910.120 for hazardous waste cleanup .

Advanced Research Questions

Q. How do computational models predict the interaction of this compound with biological targets (e.g., androgen receptors)?

- Methodological Answer : Molecular docking (AutoDock, Schrödinger) and MD simulations can assess binding affinities to targets like the androgen receptor. Substituent effects (Cl, CF₃) on hydrophobic interactions and hydrogen bonding are critical. Comparative studies with analogs (e.g., bicalutamide) reveal steric and electronic influences on antagonist activity .

Q. What challenges arise in crystallographic refinement of this compound, and how can SHELX tools address them?

- Methodological Answer : High chlorine/fluorine content complicates X-ray diffraction due to strong anomalous scattering. SHELXL refinement strategies:

- Use HKLF 4 format for twinned data.

- Apply restraints for disordered CF₃/Cl groups.

- Validate with R-factor convergence (<5% discrepancy) and CHECKCIF for geometric anomalies .

Q. How do structural modifications (e.g., replacing CF₃ with alkoxy groups) impact metabolic stability and bioactivity?

- Methodological Answer : Fluorine substituents block metabolic degradation at attachment sites but may reduce solubility. Replacing CF₃ with fluoroalkoxy groups improves pharmacokinetics (e.g., longer half-life) while retaining activity. Comparative in vitro assays (e.g., CYP450 inhibition) and logP/logS measurements quantify these effects .

Q. What strategies resolve contradictions in reported IC₅₀ values across anticancer studies?

- Methodological Answer :

- Standardization : Use identical cell lines (e.g., MCF-7 for breast cancer) and assay conditions (e.g., MTT, 48-h exposure).

- Data Normalization : Adjust for batch-to-batch purity variations (HPLC ≥98%).

- Mechanistic Studies : Combine transcriptomics/proteomics to identify off-target effects influencing variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.